4-((3-bromobenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide 4-((3-bromobenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1234944-40-1
VCID: VC8441622
InChI: InChI=1S/C20H21BrFN3O2/c21-16-3-1-2-15(12-16)19(26)23-13-14-8-10-25(11-9-14)20(27)24-18-6-4-17(22)5-7-18/h1-7,12,14H,8-11,13H2,(H,23,26)(H,24,27)
SMILES: C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)C(=O)NC3=CC=C(C=C3)F
Molecular Formula: C20H21BrFN3O2
Molecular Weight: 434.3

4-((3-bromobenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

CAS No.: 1234944-40-1

Cat. No.: VC8441622

Molecular Formula: C20H21BrFN3O2

Molecular Weight: 434.3

* For research use only. Not for human or veterinary use.

4-((3-bromobenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide - 1234944-40-1

Specification

CAS No. 1234944-40-1
Molecular Formula C20H21BrFN3O2
Molecular Weight 434.3
IUPAC Name 4-[[(3-bromobenzoyl)amino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide
Standard InChI InChI=1S/C20H21BrFN3O2/c21-16-3-1-2-15(12-16)19(26)23-13-14-8-10-25(11-9-14)20(27)24-18-6-4-17(22)5-7-18/h1-7,12,14H,8-11,13H2,(H,23,26)(H,24,27)
Standard InChI Key OLZVCUKCWCSAAC-UHFFFAOYSA-N
SMILES C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)C(=O)NC3=CC=C(C=C3)F
Canonical SMILES C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)C(=O)NC3=CC=C(C=C3)F

Introduction

4-((3-bromobenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a synthetic organic compound featuring a piperidine ring substituted with a 3-bromobenzamido group and a 4-fluorophenyl group. This compound is identified by its CAS number 1234944-40-1 and has a molecular formula of C20H21BrFN3O2, with a molecular weight of 434.3 g/mol .

Synthesis of 4-((3-bromobenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

The synthesis of this compound typically involves multiple steps:

  • Formation of the Piperidine Core: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

  • Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzene derivative reacts with the piperidine ring.

  • Attachment of the 3-Bromobenzamido Group: This step can be achieved through an amide coupling reaction, where 3-bromobenzoic acid or its derivative is coupled with the piperidine ring using coupling reagents like EDCI and HOBt.

Biological and Chemical Applications

This compound can serve as a building block for synthesizing more complex molecules due to its functional groups, allowing for further chemical modifications. In biological research, derivatives of this compound may be studied for interactions with biological targets like enzymes or receptors, helping understand structure-activity relationships (SAR). It may also have potential as a pharmaceutical agent, with research focusing on its efficacy and safety as a therapeutic agent for diseases such as neurological disorders and cancers.

Similar Compounds

Similar compounds include:

  • 4-((3-chlorobenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide: Similar structure but with a chlorine atom instead of bromine.

  • 4-((3-bromobenzamido)methyl)-N-(4-methylphenyl)piperidine-1-carboxamide: Similar structure but with a methyl group instead of fluorine.

  • 4-((3-bromobenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxylate: Similar structure but with a carboxylate group instead of carboxamide.

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